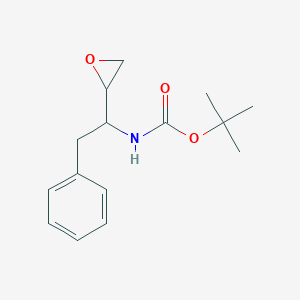

苄基 N,N-二苄基-L-苯丙氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to benzyl N,N-dibenzyl-L-phenylalaninate involves complex organic reactions. A study by Liu et al. (2020) explored the whole-cell biotransformation for the synthesis of benzyl alcohol, a related compound, directly from bio-based L-phenylalanine using an artificial enzyme cascade in Escherichia coli, achieving a molar conversion above 99% (Liu et al., 2020). Additionally, visible light-sensitized benzylic sp3 C-H fluorination protocols have been optimized for functionalizing phenylalanine-like residues in peptides, showcasing the versatility in modifying such compounds (Bume et al., 2016).

Molecular Structure Analysis

The molecular structure of benzyl N,N-dibenzyl-L-phenylalaninate and related compounds can be complex. Savage et al. (2006) prepared a series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters, including an L-phenylalanine derivative, fully characterized by NMR spectroscopic techniques and mass spectrometry, providing insights into their molecular structures (Savage et al., 2006).

Chemical Reactions and Properties

Benzyl N,N-dibenzyl-L-phenylalaninate undergoes various chemical reactions. Kinetic studies of enzymatic synthesis of peptides in aqueous/organic biphasic systems using related compounds have been explored, offering insights into reaction mechanisms and properties (Nakanishi & Matsuno, 1986).

Physical Properties Analysis

The physical properties of benzyl N,N-dibenzyl-L-phenylalaninate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental aspects of benzyl N,N-dibenzyl-L-phenylalaninate. Research into the carbonylation of benzyl alcohol and its analogs catalyzed by palladium complexes in aqueous systems provides valuable insights into potential chemical behaviors and applications of similar compounds (Lin & Yamamoto, 1998).

科学研究应用

β-内酰胺假肽的制备

N-二苄基保护基用于制备β-内酰胺假肽 . β-内酰胺杂环是使用最广泛的抗菌剂(如青霉素、盘尼西林、碳青霉烯类、头孢菌素和单环内酰胺类)的主要构建块 . 合成具有适当取代的β-内酰胺环且具有所需非对映选择性的化合物对于药物化学家来说是一项具有挑战性的任务 .

β-内酰胺苯丙氨酸衍生物的合成

在一个致力于制备药理学上有趣的单环β-内酰胺类似物的正在进行的项目中,β-内酰胺苯丙氨酸衍生物的合成已经实现 . 这些衍生物在苯环和外环Cα'-H基之间额外的CH2基团上不同于诺卡菌素 .

p-(N,N-二甲基)苄基等价物的生成

该化合物用于通过α-氨基烷基自由基从易得的N,N-二甲基芳胺高度选择性地生成p-(N,N-二甲基)苄基等价物 . 该过程在铱光敏剂的存在下进行,无需任何其他添加剂 .

生物医学研究

苄基 N,N-二苄基-L-苯丙氨酸酯通常用作生物医学研究中的诱导剂,尤其是在细胞培养和分子生物学实验中 .

药物合成

该化合物通常用作药物合成中的中间体。 它可以用来制备各种化合物,例如药物配体、酶抑制剂等 .

二肽甲酯二苄基-L-丝氨酰-L-苯丙氨酸酯的合成

作用机制

Benzyl N,N-dibenzyl-L-phenylalaninate, also known as l-n,n-dibenzylphenylalanine benzyl ester, is an organic compound with a wide range of applications in biomedical research, drug synthesis, and the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used as an inducer in biomedical research, particularly in cell culture and molecular biology experiments

Mode of Action

As an ester compound, it can participate in esterification reactions and can be hydrolyzed under the action of acids or bases . The specific interactions with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Given its use in biomedical research and drug synthesis, it is likely to influence a variety of cellular and molecular processes .

Pharmacokinetics

Its physical and chemical properties such as solubility in organic solvents like ethanol and chloroform, and its susceptibility to hydrolysis, may influence its bioavailability .

Result of Action

Its use as an inducer in biomedical research suggests it may have a role in modulating cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl N,N-dibenzyl-L-phenylalaninate. It should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants . During transportation, packaging should be leak-proof and moisture-proof . When handling this compound, appropriate protective equipment such as gloves and safety glasses should be worn to ensure personal safety .

属性

IUPAC Name |

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGXYJGAZOTAA-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448630 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111138-83-1 |

Source

|

| Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

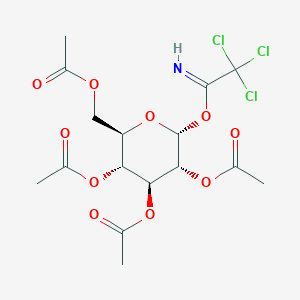

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)

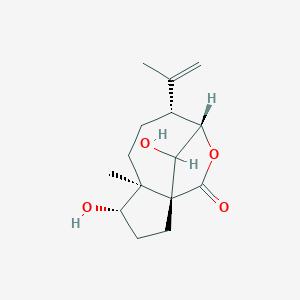

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)

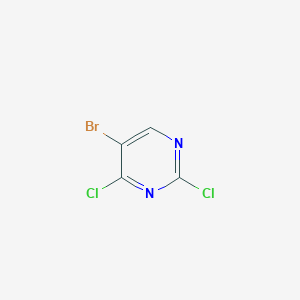

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)